3-Methyl-2-nitrobenzoic acid
Overview
Description
3-Methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4. It is a nitrated carboxylic acid, characterized by a nitro group (-NO2) and a carboxyl group (-COOH) attached to a benzene ring. This compound is a white to pale cream crystalline powder and is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Mechanism of Action
Target of Action
3-Methyl-2-nitrobenzoic acid is a nitrated carboxylic acid . Carboxylic acids are known to donate hydrogen ions if a base is present to accept them, reacting with all bases, both organic (for example, the amines) and inorganic . .
Mode of Action
As a nitrated carboxylic acid, it can donate hydrogen ions in the presence of a base . This can lead to neutralization reactions, which are accompanied by the evolution of substantial amounts of heat .
Biochemical Pathways
It’s known that carboxylic acids can participate in various biochemical reactions, including those involving enzyme catalysis and signal transduction .
Pharmacokinetics
Carboxylic acids are generally known to have good bioavailability due to their ability to form hydrogen bonds with biological membranes .
Result of Action
Carboxylic acids are known to participate in a wide range of biological reactions, influencing various physiological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by temperature, pH, and the presence of other chemical species . It’s also worth noting that this compound is insoluble in water , which can influence its distribution and reactivity in different environments.
Biochemical Analysis
Biochemical Properties
3-Methyl-2-nitrobenzoic acid is a nitrated carboxylic acid, which means it can donate hydrogen ions if a base is present to accept them . It reacts with all bases, both organic (for example, the amines) and inorganic
Cellular Effects
It is known that carboxylic acids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a carboxylic acid, it can donate hydrogen ions and react with bases . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The solubility of this compound in nine organic solvents was determined using the isothermal saturation method over a temperature range from 283.15 to 318.15 K under atmospheric pressure . The solubility increased with a rise of temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Methyl-2-nitrobenzoic acid involves the nitration of 3-methylbenzoic acid. This process typically uses nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure high selectivity and yield .
Nitration of 3-Methylbenzoic Acid:
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The industrial method also focuses on minimizing waste and optimizing the use of reagents .
Chemical Reactions Analysis
3-Methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
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Reduction:
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Conditions: The reaction is carried out under hydrogenation conditions at room temperature.
Products: The reduction of the nitro group results in the formation of 3-methyl-2-aminobenzoic acid.
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Substitution:
Reagents: Sodium hydroxide (NaOH), alkyl halides.
Conditions: The reaction is conducted in an aqueous or alcoholic medium.
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Oxidation:
Reagents: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Conditions: The reaction is performed under acidic conditions with controlled temperature.
Products: Oxidation of the methyl group can yield 2-nitrobenzoic acid.
Scientific Research Applications
3-Methyl-2-nitrobenzoic acid has several applications in scientific research:
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Chemistry:
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Biology:
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Medicine:
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Industry:
Comparison with Similar Compounds
3-Methyl-2-nitrobenzoic acid can be compared with other nitrobenzoic acids, such as:
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3-Nitrobenzoic Acid:
- Similar structure but lacks the methyl group.
- Used in similar applications but may have different reactivity and properties .
-
2-Nitrobenzoic Acid:
- Nitro group is positioned differently on the benzene ring.
- Exhibits different chemical behavior and applications .
-
4-Nitrobenzoic Acid:
- Nitro group is in the para position relative to the carboxyl group.
- Used in different industrial and pharmaceutical applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers .
Properties
IUPAC Name |
3-methyl-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDAVTPQCQXLGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID6025640 | |
Record name | 3-Methyl-2-nitrobenzoic acid | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Prisms or white crystalline solid. (NTP, 1992), Solid; [CAMEO] White powder; [Alfa Aesar MSDS] | |
Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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Record name | 3-Methyl-2-nitrobenzoic acid | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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CAS No. |
5437-38-7 | |
Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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Record name | 3-Methyl-2-nitrobenzoic acid | |
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Record name | 3-Methyl-2-nitrobenzoic acid | |
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Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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Record name | Benzoic acid, 3-methyl-2-nitro- | |
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Record name | 3-Methyl-2-nitrobenzoic acid | |
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Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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Melting Point |
428 to 432 °F (NTP, 1992) | |
Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-methyl-2-nitrobenzoic acid?
A: this compound is primarily used as a chemical intermediate in the synthesis of various organic compounds. It serves as a crucial building block for pharmaceuticals, particularly pesticides and medicines. [] For instance, it's a key starting material in the production of chlorantraniliprole, a widely used insecticide. [, ]
Q2: How does the solubility of this compound vary in different solvents?
A: Research indicates that the solubility of this compound is significantly influenced by the type of solvent and temperature. [, ] For example, it shows higher solubility in alcohols like methanol, ethanol, and n-propanol compared to water. Furthermore, its solubility increases with rising temperature in all tested solvents. [] Studies have explored its solubility in a range of organic solvents, aiming to understand and predict its behavior for separation and purification processes. [, , ]
Q3: Are there any models used to predict the solubility of this compound?
A: Yes, researchers have employed thermodynamic models to correlate and predict the solubility of this compound in various solvents. The modified Apelblat equation and the NRTL activity coefficient model have shown good agreement with experimental solubility data. [] These models provide valuable tools for optimizing crystallization and purification processes in the pharmaceutical industry.
Q4: Can you describe a specific example of this compound's use in organic synthesis?
A: One example is the synthesis of 3-formylindole-7-carboxylic acid, a compound with potential biological activity. [] The synthesis starts with this compound undergoing esterification, followed by a series of reactions including condensation, reduction, and Vilsmeier-Haack reaction to yield the desired product.
Q5: Has the solid-liquid equilibrium of this compound been studied in the context of mixtures?
A: Yes, researchers have investigated the ternary solid-liquid equilibrium of systems containing this compound, other isomers like 3-methyl-4-nitrobenzoic acid, and solvents like methanol and acetone. [] Constructing ternary phase diagrams helps understand the separation and purification of these isomers, crucial for obtaining high-purity compounds for pharmaceutical applications.
Q6: Is there information available on the sublimation properties of this compound?
A: Yes, studies have employed the Knudsen mass-loss effusion technique to determine the vapor pressures of this compound at various temperatures. [] From this data, thermodynamic parameters like the standard molar enthalpy and entropy of sublimation have been derived, providing valuable insights into the compound's physical properties.
Q7: Are there any known chiral applications of this compound?
A: While this compound itself is not chiral, its use in the synthesis of Niraparib highlights its relevance in preparing chiral pharmaceuticals. [] Niraparib, a PARP inhibitor used in cancer treatment, requires enantioselective synthesis to obtain the desired active form. The synthetic route employs this compound as a starting material, highlighting its versatility in accessing complex chiral molecules.
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